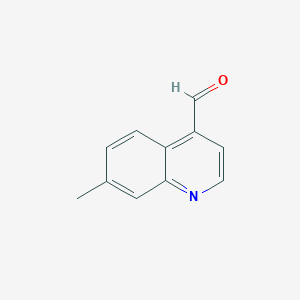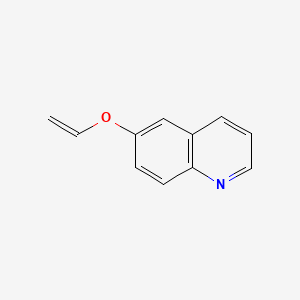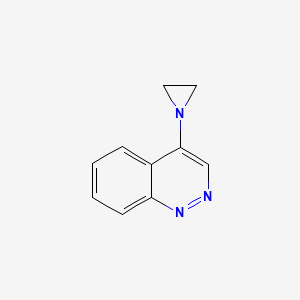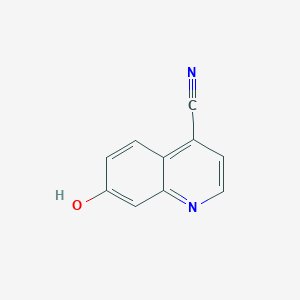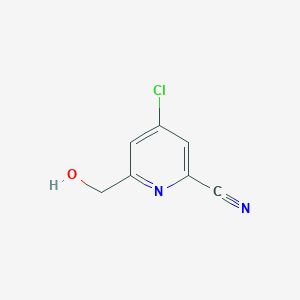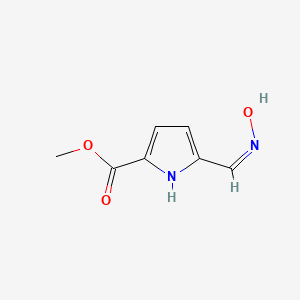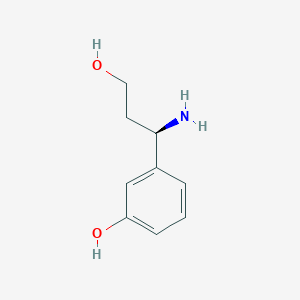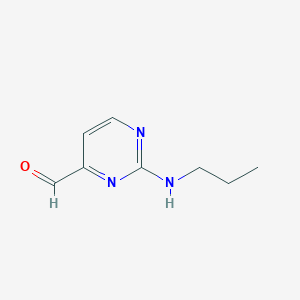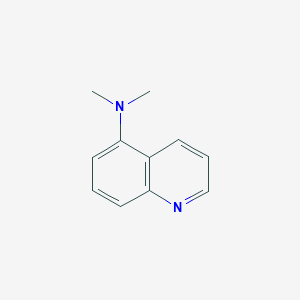
N,N-dimethylquinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylquinolin-5-amine is a heterocyclic aromatic amine derived from quinoline Quinoline itself is a nitrogen-containing compound with a double-ring structure, consisting of a benzene ring fused to a pyridine ring this compound is characterized by the presence of two methyl groups attached to the nitrogen atom at the 5-position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethylquinolin-5-amine typically involves the alkylation of quinolin-5-amine with methylating agents. One common method is the reaction of quinolin-5-amine with formaldehyde and formic acid, which results in the formation of this compound through a reductive amination process . Another approach involves the use of dimethyl sulfate or methyl iodide as methylating agents under basic conditions .
Industrial Production Methods: Industrial production of this compound often employs catalytic systems to enhance yield and selectivity. Catalysts such as palladium or nickel can be used to facilitate the methylation process. Additionally, continuous flow reactors may be utilized to optimize reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylquinolin-5-amine undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield quinoline derivatives with reduced nitrogen functionalities.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, acylating agents.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N,N-Dimethylquinolin-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-dimethylquinolin-5-amine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
N,N-Dimethylquinolin-5-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Quinoline, N,N-dimethylquinolin-6-amine, N,N-dimethylquinolin-8-amine.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
N,N-dimethylquinolin-5-amine |
InChI |
InChI=1S/C11H12N2/c1-13(2)11-7-3-6-10-9(11)5-4-8-12-10/h3-8H,1-2H3 |
InChI Key |
LBMIFBXGOXTZNX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



